![molecular formula C23H23N3O5S2 B2834283 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105224-24-5](/img/structure/B2834283.png)
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazole derivatives have been studied for their anticancer properties . Specifically, a compound with a similar structure, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole, was found to be less potent against certain cancer cell lines .
Scientific Research Applications
Anticancer Applications
Novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety have shown promise as vascular endothelial growth factor receptor (VEGFR-2) inhibitors. These compounds, including derivatives of the subject compound, have demonstrated good activity against human cancer cell lines such as hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Molecular docking studies on VEGFR-2 have identified specific derivatives with favorable results for further investigation due to their cytotoxic properties and ability to inhibit cancer cell proliferation (Ghorab et al., 2016).
Enzyme Inhibition
The compound and its derivatives have been studied for their ability to inhibit enzymes relevant to medical research. For instance, sulfonamide derivatives have shown significant inhibitory activity against carbonic anhydrase isoenzymes (hCA I and hCA II), which are involved in various physiological processes. These findings suggest that such compounds could serve as leads for the development of new therapeutic agents targeting diseases related to the dysregulation of these enzymes (Yamali et al., 2020).
Antimicrobial Properties
Research has also explored the antimicrobial potential of sulfonamide derivatives, including those related to the compound . These studies have identified certain derivatives with effective antibacterial activities against pathogens such as Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial growth and proliferation, highlighting the potential of these compounds in addressing bacterial infections (Shi et al., 2015).
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-5-15-6-9-17(10-7-15)26(2)33(27,28)20-12-13-32-21(20)23-24-22(25-31-23)16-8-11-18(29-3)19(14-16)30-4/h6-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOVBJGDWNATOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2834202.png)
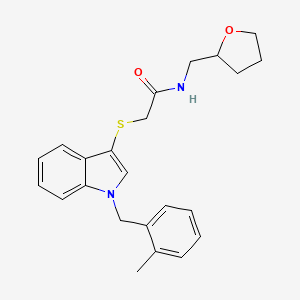
![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)
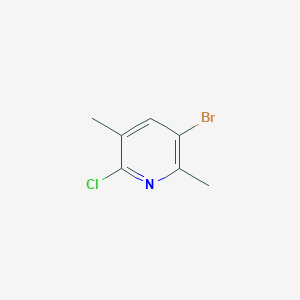
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2834212.png)
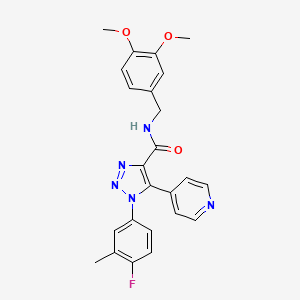
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)
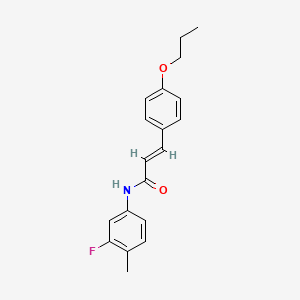
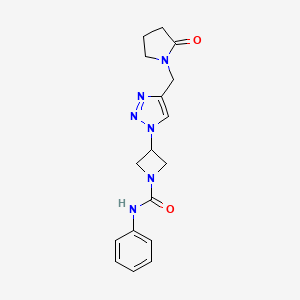
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)
